REACTION_CXSMILES
|
[I:1][CH:2]1[CH:8]2[CH2:9][C:5]([CH3:11])([C:6](=[O:10])[NH:7]2)[CH2:4][CH2:3]1.C(N(CC)CC)C.C(=O)(OC(C)(C)C)[O:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[I:1][CH:2]1[CH:8]2[CH2:9][C:5]([CH3:11])([C:6](=[O:10])[N:7]2[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:20])[CH2:4][CH2:3]1
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Name
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4-iodo-1-methyl-6-azabicyclo[3.2.1]octan-7-one
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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IC1CCC2(C(NC1C2)=O)C
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Name
|
52c
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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IC1CCC2(C(NC1C2)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(OC(=O)OC(C)(C)C)(OC(C)(C)C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into CH2Cl2 and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified via silica gel chromatography (4:1 Hexanes:EtOAc)
|
Type
|
CUSTOM
|
Details
|
yielding 7.6 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC1CCC2(C(N(C1C2)C(=O)OC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |